diiodocopper

Description

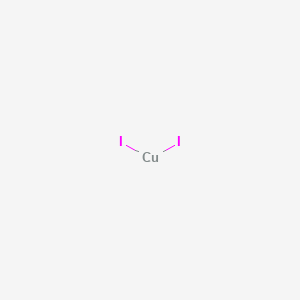

Structure

2D Structure

Properties

IUPAC Name |

diiodocopper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRBMTNGQBKBQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065619 | |

| Record name | Copper iodide (CuI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13767-71-0 | |

| Record name | Cupric iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13767-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper iodide (CuI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper iodide (CuI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873DWP8N8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diiodocopper Compounds

Optimization Parameters in Diiodocopper Synthesis

Stoichiometric Control and Precursor Reactivity

The precise control of stoichiometry is a fundamental principle in the synthesis of this compound compounds, directly influencing the yield and purity of the final product. The molar ratio of copper to iodine precursors is a critical parameter that must be optimized to prevent the formation of unwanted byproducts. For instance, in the direct reaction of copper metal with iodine, systematically varying the iodine stoichiometry from a 1:1 to a 1:2 molar ratio is a key step in optimizing the synthesis.

The reactivity of the chosen precursors also plays a pivotal role. Different copper sources, such as copper(I) or copper(II) salts, exhibit varying reactivities that can be leveraged to control the reaction pathway. For example, the synthesis of copper(I) amidinates, which can serve as precursors for copper deposition, involves the use of copper(I) compounds. The choice of precursor can also influence the formation of different phases or crystal structures of the this compound material.

In the synthesis of related copper compounds, such as copper bis-ketoiminates, the reactivity of the copper halide precursor (e.g., CuCl₂, CuBr₂, CuI₂) and the timing of the addition of other reactants are crucial for obtaining good yields and avoiding the formation of insoluble byproducts. Similarly, studies on the synthesis of copper nanocrystals have shown that tuning the reactivity of the copper precursor complex, for instance by using different phosphine (B1218219) ligands, allows for the modulation of the final nanocrystal shape.

The following table summarizes the impact of stoichiometric variations on the synthesis of this compound, based on common synthetic routes:

| Copper Precursor | Iodine Source | Stoichiometric Ratio (Cu:I) | Observed Outcome |

| Copper Metal | Iodine | 1:1 to 1:2 | Optimization of this ratio is crucial for maximizing yield and purity. |

| Copper Sulfate | Potassium Iodide | Varies | Can lead to the precipitation of copper iodide. |

| Copper(II) Sulfate | Potassium Iodide | Varies | Initially forms copper(II) iodide, which decomposes to copper(I) iodide and iodine. |

Solvent Systems and Reaction Media Engineering

The choice of solvent is a powerful tool in directing the outcome of chemical reactions, and the synthesis of this compound compounds is no exception. Solvents can influence reaction rates, product selectivity, and even the crystalline phase of the final material through their polarity, coordinating ability, and capacity for hydrogen bonding.

In the synthesis of this compound, anhydrous solvents like acetonitrile (B52724) are often employed to prevent the oxidation of copper(I). The polarity of the solvent can significantly affect the reaction kinetics. For many reactions, an increase in solvent polarity can accelerate the rate if the transition state is more polar than the reactants. This is because polar solvents can stabilize charged intermediates and transition states.

The engineering of reaction media extends beyond simple solvent selection to include the use of additives or co-solvents to fine-tune the reaction environment. For instance, in the synthesis of certain organometallic copper precursors, the use of specific solvent systems like 2,2,2-trifluoroethanol (B45653) has been shown to be effective. The dielectric constant of the solvent is another important property that can be correlated with reaction rates.

The influence of different solvent systems on the synthesis of copper compounds is highlighted in the table below:

| Reaction Type | Solvent System | Effect on Reaction |

| General Synthesis | Anhydrous Acetonitrile | Prevents oxidation and is a common choice for direct reactions. |

| Phospho Group Transfer | Aqueous Ethanol vs. Pure Ethanol | Reactions can proceed via different mechanisms and at significantly different rates. |

| Solvolysis of Dianion | tert-Butyl Alcohol, tert-Amyl Alcohol | Significant rate enhancements compared to water, suggesting a different reaction mechanism. |

| Synthesis of Alkynyl Hydrazones | 2,2,2-Trifluoroethanol (TFE) | Identified as an effective solvent in optimization studies. |

Control of Purity and Phase Selectivity in this compound Materials

Achieving high purity and the desired crystal phase are paramount in the synthesis of this compound materials for specific applications. The control over these aspects is a culmination of the careful management of stoichiometry, precursor reactivity, and the reaction medium.

X-ray diffraction (XRD) is a primary analytical technique used to monitor the purity and identify the crystalline phase of the synthesized material. For instance, XRD can be used to detect the presence of unreacted starting materials or undesired phases. In the synthesis

Computational Chemistry and Theoretical Modelling of Diiodocopper

Quantum Mechanical Approaches to Diiodocopper Electronic Structure

Quantum mechanics is the foundation for understanding the electronic structure of atoms and molecules. northwestern.edumdpi.com By solving quantum mechanical equations, the wavefunctions and energy levels of electrons within a molecule can be determined, providing a complete description of its electronic properties. northwestern.eduuchicago.edu For complex systems, particularly those involving transition metals like copper, these calculations can be computationally demanding. uchicago.edumarcelswart.eu

Ab Initio Methods for Ground and Excited States

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data or empirical parameters. uni-muenchen.dersc.org These methods are used to solve the electronic Schrödinger equation to obtain information about the ground and excited electronic states of a molecule. northwestern.eduuni-muenchen.deresearchgate.net

Key characteristics of ab initio methods include:

Systematic Improvability: The accuracy of the calculation can be systematically improved by using larger basis sets and more sophisticated treatments of electron correlation.

Hierarchy of Methods: There is a well-defined hierarchy of ab initio methods, from the foundational Hartree-Fock (HF) theory to more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled-Cluster (CC) theory. aps.org

For a theoretical molecule like this compound, these methods could be employed to calculate its potential energy surface, determine the geometry of its ground state, and predict the energies and properties of its electronically excited states. uni-muenchen.dersc.orgaps.org Coupled-cluster calculations, for instance, have been successfully used to determine the ground-state energy and excited-state properties of complex nuclei. aps.org

Table 1: Overview of Common Ab Initio Methods

| Method | Description | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | A mean-field approach that treats each electron as moving in the average field of all other electrons. It neglects electron correlation. | Initial geometry optimizations, reference for more advanced methods. |

| Møller-Plesset Perturbation Theory (MPn) | Adds electron correlation to the HF result through perturbation theory (e.g., MP2, MP3, MP4). | Calculation of interaction energies and improved molecular properties. rsc.org |

| Configuration Interaction (CI) | A variational method that includes excited electronic configurations to account for electron correlation. Full CI is exact for a given basis set but computationally very expensive. | High-accuracy calculations for small molecules; understanding excited states. researchgate.net |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying large molecules and transition metal complexes. marcelswart.eu Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. nih.gov This approach is generally less computationally expensive than highly correlated ab initio methods, allowing for the study of larger and more complex systems. marcelswart.eu

DFT calculations are widely used to determine a range of molecular properties:

Optimized Geometries: Finding the lowest energy structure of a molecule. rsc.org

Vibrational Frequencies: Predicting infrared and Raman spectra.

Thermodynamic Properties: Calculating enthalpies, entropies, and Gibbs free energies.

Electronic Properties: Determining HOMO-LUMO gaps, ionization potentials, and electron affinities. mdpi.com

For copper complexes, DFT methods have been successfully applied to predict redox potentials, analyze electronic structures, and understand reaction mechanisms. nih.govrsc.org In the case of this compound, DFT calculations using hybrid functionals (e.g., B3LYP) and appropriate basis sets (e.g., LANL2DZ for Cu and I) have been suggested as a methodology to predict its thermodynamic stability and ligand-binding energetics. Studies on the more stable copper(I) iodide (CuI) have used DFT with different approximations, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), to investigate its structural properties. researchgate.net

Table 2: Common DFT Functionals for Transition Metal Systems

| Functional Type | Examples | Description |

|---|---|---|

| GGA (Generalized Gradient Approximation) | PBE, BLYP | Depends on the local electron density and its gradient. Generally provides good structural parameters. researchgate.net |

| Hybrid GGA | B3LYP, PBE0 | Incorporates a percentage of exact Hartree-Fock exchange, often improving accuracy for energetic properties. nih.gov |

| Meta-GGA | TPSS, M06-L | Includes the kinetic energy density in addition to the density and its gradient. |

| Hybrid Meta-GGA | M06, M06-2X | A hybrid functional that also includes the kinetic energy density, often providing high accuracy for a broad range of applications. nih.gov |

| Range-Separated | CAM-B3LYP, LRC-ωPBEh | Splits the Hartree-Fock exchange contribution into short-range and long-range parts, which is useful for describing charge-transfer excitations. nih.govrsc.org |

Bonding Analysis in this compound Compounds

Beyond calculating energies and structures, computational methods can provide deep insights into the nature of chemical bonding. For this compound and related compounds, bonding analysis techniques can quantify the degree of covalency versus ionicity, identify orbital interactions, and decompose interaction energies into physically meaningful components.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique that transforms the calculated wavefunction into a localized form that corresponds to the familiar Lewis structure concepts of chemical bonding, such as core electrons, lone pairs, and two-center bonds. uni-muenchen.dewikipedia.org This method provides an intuitive chemical picture of bonding by identifying the optimal, "natural" Lewis structure with the highest possible percentage of electron density. wikipedia.org

Key insights from NBO analysis include:

Hybridization and Bond Composition: NBO determines the composition of bonds in terms of natural hybrid orbitals (NHOs) on each atom (e.g., sp³, sp²). uni-muenchen.de

Delocalization Effects: Departures from the idealized Lewis structure are analyzed via second-order perturbation theory. uni-muenchen.dewisc.edu This reveals stabilizing donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (antibonds). uni-muenchen.dewisc.edu The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization. wisc.edu

In the context of a this compound species, NBO analysis could be used to characterize the Cu-I bonds, determining their polarization and the hybridization of the copper and iodine atoms. It would also reveal important delocalization effects, such as donation from iodine lone pairs into empty orbitals on the copper atom.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous definition of atoms and chemical bonds based solely on the topology of the electron density (ρ), which is a quantum observable. wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into atomic basins, where each basin contains exactly one nucleus that acts as an attractor for the electron density. wikipedia.orguni-rostock.de

The analysis focuses on the critical points of the electron density, where the gradient of ρ is zero. uni-rostock.de A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. wikipedia.orguni-rostock.de The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. researchgate.net

Table 3: QTAIM Parameters at the Bond Critical Point (BCP)

| Parameter | Symbol | Chemical Interpretation |

|---|---|---|

| Electron Density | ρ(r) | A measure of the electron accumulation between nuclei. Its magnitude correlates with the bond order or strength. |

| Laplacian of Electron Density | ∇²ρ(r) | Indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of ionic bonds and weak interactions). |

For a this compound compound, QTAIM analysis would allow for an unambiguous characterization of the Cu-I bond, quantifying its covalent and ionic character based on the topological properties of its electron density. researchgate.net

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a powerful method used to partition the total interaction energy (ΔE_int) between two or more molecular fragments into physically meaningful components. nih.govresearchgate.netyoutube.comchemrxiv.org This provides a quantitative understanding of the factors driving bond formation and intermolecular interactions.

A typical EDA scheme decomposes the interaction energy into several terms:

ΔE_els (Electrostatic): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli (Pauli Repulsion): Also known as exchange-repulsion, this term arises from the destabilizing interaction between electrons of the same spin when the fragments are brought together. It is a consequence of the Pauli exclusion principle. nih.govchemrxiv.org

ΔE_orb (Orbital Interaction): This stabilizing term accounts for the relaxation of the fragment orbitals in the presence of each other, including polarization (the distortion of each fragment's electron cloud) and charge transfer (the flow of electrons between fragments). youtube.com

ΔE_disp (Dispersion): This term represents the attractive interaction arising from instantaneous correlated fluctuations in the electron distributions of the fragments.

For this compound, considered as the interaction between a Cu²⁺ cation and two I⁻ anions, EDA could precisely quantify the contributions of electrostatic attraction, Pauli repulsion, and orbital interactions (covalency) to the stability of the Cu-I bonds.

Table 4: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CuI₂ |

| Copper(I) iodide | CuI |

Molecular Dynamics (MD) and Monte Carlo Simulations of this compound Systems

Computational simulation techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) methods are powerful tools for investigating the behavior of this compound (CuI₂) and related copper iodide systems at an atomic level. These methods provide insights into the dynamic properties, structural arrangements, and phase behaviors that are often difficult to access through experimental means alone.

Simulating this compound Behavior in Condensed Phases and Interfaces

Ab Initio Molecular Dynamics (AIMD) simulations are particularly useful for studying the behavior of copper iodide systems in condensed phases. AIMD allows for the investigation of structural stability and dynamics at various temperatures. For instance, simulations of monolayer β-copper(I) iodide (β-CuI) have been conducted to understand its stability and phase transitions. By analyzing atomic trajectories, mean square displacements (MSDs), and potential energy fluctuations at different temperatures, researchers can characterize the phase of the material. arxiv.org

Monte Carlo simulations have also been employed to study copper-halide systems, particularly in the context of electrodeposition and the structure of aqueous solutions. nih.govrsc.org These simulations can model the complex interactions between ions in solution, helping to understand the formation of various copper-chloride complexes. rsc.org While specific MC simulations for "this compound" are not extensively documented in readily available literature, the methodologies applied to other copper halides are directly transferable for studying CuI₂ behavior in solution or at interfaces. Such simulations could elucidate the formation of complex copper iodide species and their behavior at solid-liquid or liquid-vapor interfaces.

Exploring Conformational Dynamics and Phase Transitions

Copper(I) iodide is known for its rich phase diagram, existing in three primary crystalline forms: γ-CuI (zinc blende structure below 390 °C), β-CuI (wurtzite structure between 390 and 440 °C), and α-CuI (rock salt structure above 440 °C). wikipedia.orgresearchgate.net Computational methods are crucial for understanding the mechanisms and temperatures of these phase transitions.

AIMD simulations have been successfully used to explore the phase transitions of monolayer β-CuI. arxiv.org These simulations show that monolayer β-CuI is stable at room temperature. As the temperature increases, it transitions into a superionic state at around 500 K and subsequently into a liquid, disordered phase at temperatures of 700 K and 900 K. arxiv.org The transition temperatures can be identified by analyzing the diffusion coefficients calculated from the mean square displacements of the copper and iodine ions. arxiv.org Theoretical studies also focus on the phase diagram of Cu-I binaries, particularly in copper-poor compositions, revealing how interactions between copper vacancies can stabilize non-stoichiometric phases. semanticscholar.orgresearchgate.net

The table below summarizes the findings from AIMD simulations on the phase transitions of monolayer β-CuI.

| Temperature (K) | System Phase | Key Observations from Simulation |

| 300 | Solid | Stable potential energy, ordered crystal structure. |

| 500 | Superionic | Increased diffusion of Cu ions, stable potential energy. |

| 700 | Liquid | Significant fluctuations in potential energy, disordered structure. |

| 900 | Liquid | High ionic mobility, significant potential energy fluctuations. |

This table is based on data from AIMD simulations of monolayer β-CuI. arxiv.org

Computational Thermochemistry of this compound Reactions

Computational thermochemistry plays a vital role in understanding the stability, reactivity, and energetics of chemical reactions involving this compound. nih.gov Methods like Density Functional Theory (DFT) are used to calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for various reaction pathways. nih.govbeilstein-journals.org

For instance, DFT calculations have been extensively used to investigate the mechanisms of copper-catalyzed reactions, such as tandem arylation–cyclization reactions. beilstein-journals.orgbeilstein-journals.orgzendy.io In these studies, researchers compute the free energy profiles for different possible reaction routes to determine the most favorable pathway. beilstein-journals.orgbeilstein-journals.org The calculations can identify transition states and intermediates, providing activation free energy barriers for each step. beilstein-journals.orgbeilstein-journals.org

While specific studies on the thermochemistry of "this compound" (CuI₂) reactions are less common due to its instability, the computational methodologies are directly applicable. Theoretical studies could predict the thermodynamics of its formation, decomposition (2 CuI₂ → 2 CuI + I₂), and its reactions with other species. By calculating the Gibbs free energy changes (ΔG), one can determine the spontaneity and equilibrium position of these reactions under various conditions. mdpi.com Isodesmic reactions, a computational strategy where the number and type of bonds are conserved on both sides of the reaction, can be used to achieve higher accuracy in calculating enthalpies of formation for copper iodide species. nih.gov

The following table outlines the types of thermochemical data that can be obtained for this compound reactions using computational methods.

| Thermodynamic Parameter | Computational Method | Significance in this compound Chemistry |

| Enthalpy of Formation (ΔHf°) | DFT, G2/G3 Theory | Determines the intrinsic stability of the compound. |

| Gibbs Free Energy of Reaction (ΔG) | DFT | Predicts the spontaneity and equilibrium of reactions. |

| Activation Energy (Ea) | DFT (Transition State Search) | Provides insight into reaction kinetics and mechanism. |

| Bond Dissociation Energy (BDE) | DFT | Indicates the strength of the Cu-I bond. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation and interpretation. DFT and time-dependent DFT (TD-DFT) are standard methods for calculating parameters related to various spectroscopic techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

For copper iodide systems, theoretical calculations have been used to explain their unique photophysical properties. For example, DFT calculations were performed on different copper(I) iodide clusters to rationalize their distinct luminescence thermochromism—the change in emission color with temperature. nih.gov These calculations help to understand the contributions of different ligands and the inorganic core to the molecular orbitals involved in the electronic transitions, thereby explaining the observed emission properties. nih.gov

DFT can also predict structural parameters that influence spectroscopic outcomes. For instance, calculations on low-dimensional copper(I) iodide encapsulated within nanotubes predicted Cu-Cu distances indicative of strong cuprophilic interactions, which have distinct spectroscopic signatures. rsc.orgnih.govresearchgate.net Furthermore, computational protocols have been developed using DFT to predict Electron Paramagnetic Resonance (EPR) parameters (g and A tensors) for copper(II) complexes, which are crucial for characterizing their electronic structure and coordination environment. mdpi.com Such methods could be adapted to study the hypothetical Cu(II) state in this compound.

This table presents examples of spectroscopic parameters for copper iodide systems that can be predicted computationally.

| Spectroscopic Technique | Predicted Parameters | Computational Method | Relevance to this compound Research |

| UV-Vis/Luminescence | Excitation Energies, Emission Wavelengths, Oscillator Strengths | TD-DFT | Understanding electronic transitions and photophysical properties. nih.gov |

| EPR | g-tensor, Hyperfine Coupling Constants (A-tensor) | DFT | Characterizing the electronic structure of paramagnetic Cu(II) centers. mdpi.com |

| Vibrational (IR/Raman) | Vibrational Frequencies and Intensities | DFT | Identifying molecular structure and bonding. |

| NMR | Chemical Shifts, Coupling Constants | DFT (with GIAO method) | Probing the local chemical environment of atoms. |

Machine Learning and Artificial Intelligence Applications in this compound Research

A notable application is the machine learning-guided discovery of high-performance copper(I)-iodide cluster scintillators for X-ray imaging. researchgate.net Given the immense design space created by combining different inorganic cores and organic ligands, conventional experimental approaches are challenging. researchgate.net In this context, ML models were developed to predict the performance of potential scintillator materials. By combining base learning models with fused features, researchers achieved a high coefficient of determination (0.88), enabling the successful identification of a new, high-performance Cu(I)-I cluster scintillator. researchgate.net

| AI/ML Application Area | Specific Technique | Potential Impact on this compound Research |

| Materials Discovery | Generative Models, Adaptive Design | Accelerated identification of novel copper iodide clusters with targeted optical or electronic properties. innovations-report.comresearchgate.net |

| Property Prediction | Deep Neural Networks, Support Vector Machines | Rapid screening of candidate structures by predicting stability, spectroscopic signatures, and reactivity. otilumionics.com |

| Mechanism Analysis | Unsupervised Learning (Clustering) | Identifying patterns and correlations in large datasets from simulations to uncover reaction mechanisms. |

| Experimental Automation | Bayesian Optimization | Guiding the synthesis process by suggesting optimal reaction conditions to achieve desired material properties. |

Future Directions and Emerging Trends in Diiodocopper Research

Advanced Computational Approaches for Complex Diiodocopper Systems

The complexity of this compound systems, from molecular clusters to extended solid-state structures, presents considerable challenges for experimental characterization alone. Advanced computational methods are becoming indispensable for providing deep mechanistic insights, predicting material properties, and guiding experimental design.

First-principles methods like Density Functional Theory (DFT) are at the forefront of this effort. psu.edu DFT calculations allow researchers to probe interfacial interactions and charge transfer processes that govern the formation of this compound nanostructures. psu.edu For instance, computational studies have been employed to understand the role of iodide in directing the thermodynamic growth of copper nanoplates by influencing the stability of different crystal facets. psu.edu Furthermore, DFT combined with hybrid functionals can be used to predict the thermodynamic stability and ligand-binding energetics of this compound complexes, with calculated Gibbs free energy changes for reactions being validated against experimental data.

Quantum chemical methods are also crucial for evaluating the energetics of different spin states and redox potentials in aqueous environments, which is vital for understanding reaction mechanisms. researchgate.net Mixed cluster/continuum models, where the central copper ion and its immediate coordination sphere are treated with high-level quantum mechanics and the surrounding solvent is represented as a continuum, offer a powerful approach to calculating the thermodynamics of reactions in solution. researchgate.net These computational tools are essential for rationalizing structure-property relationships and for the in silico design of new this compound systems with tailored electronic and optical properties.

Table 1: Application of Computational Methods in this compound Research

| Computational Method | Application Area | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Nanocrystal Growth | Predicts shape-evolution and facet stability based on additive binding (e.g., iodide). psu.edu |

| DFT with Hybrid Functionals | Thermodynamic Stability | Calculates Gibbs free energy for ligand substitution and complex formation. |

| Mixed Cluster/Continuum Models | Aqueous Phase Chemistry | Provides reliable kinetic and thermodynamic data for proton-transfer and redox reactions. researchgate.net |

Development of Novel Synthetic Strategies for Tailored this compound Structures

The synthesis of this compound compounds has advanced significantly beyond simple salt formation, with a growing emphasis on creating precisely controlled architectures, from molecular clusters to nanostructured composites. These novel strategies are critical for tuning the material's properties for specific applications.

One emerging trend is the use of N-heterocyclic ligands to construct complex molecular structures with unique photophysical properties. nih.gov For example, the reaction of copper(I) iodide with 2,2′-biquinoline in ethanol yields a dimeric complex, [Cu₂I₂(C₁₈H₁₂N₂)₂], where the copper atoms are bridged by iodide ions in a distorted tetrahedral geometry. nih.gov The synthesis and crystallization conditions, including the choice of solvent and metal-to-ligand ratio, are crucial in determining the final geometry of the resulting metal derivative. nih.gov

Another innovative approach is the one-pot synthesis of nanocomposites, which meets the criteria of green chemistry by minimizing separation and purification steps. mdpi.com A notable example is the fabrication of copper iodide-polypyrrole (CuI-PPy) hybrid structures. mdpi.com This method allows for the time- and concentration-dependent formation of nanodimensional materials where the amount of the copper iodide phase can be controlled between 60 and 90 wt.%. mdpi.com The sequence of reactant addition and reaction duration are key parameters that influence the structure, dimensionality, and yield of the final product. mdpi.com

Furthermore, synthetic routes for novel copper clusters are being explored. The first copper(I) sulfide complex with a parent Cu₂S unit, {(IPr*)Cu}₂(μ-S), was synthesized via several methods, including salt metathesis and acid-base reactions, demonstrating the versatility of modern synthetic chemistry in creating previously inaccessible structures. rsc.org

Table 2: Overview of Modern Synthetic Strategies for this compound Structures

| Synthetic Strategy | Target Structure | Key Features & Parameters |

|---|---|---|

| Ligand-Directed Assembly | Molecular Complexes (e.g., [Cu₂I₂(C₁₈H₁₂N₂)₂]) | Use of N-heterocyclic ligands; control of stoichiometry and solvent. nih.gov |

| One-Pot Synthesis | Nanocomposites (e.g., CuI-PPy) | In-situ formation of hybrid materials; avoids intermediate separation; green chemistry approach. mdpi.com |

| Salt Metathesis | Copper-Sulfide Clusters | Reaction between a copper halide precursor and a sulfide salt. rsc.org |

Exploration of New Catalytic Reactivities and Selectivities

Copper's ability to easily access multiple oxidation states (Cu⁰, Cuᴵ, Cuᴵᴵ, and Cuᴵᴵᴵ) makes it a versatile element in catalysis, capable of mediating reactions through both one- and two-electron pathways. nih.govmdpi.com Research is actively focused on discovering new catalytic applications for this compound and related complexes, with an emphasis on enhancing reactivity and selectivity.

Copper-based catalysts are widely employed in a variety of organic transformations. mdpi.com A significant area of research is in oxidation catalysis. For example, libraries of copper(II) complexes have been synthesized to investigate their activity in the catalytic oxidation of catechols, a reaction relevant to biological processes. nih.gov Structure-activity relationship studies have shown that the ligand environment around the copper center is critical, with dinucleating ligands that stabilize biomimetic structures leading to more active catalysts. nih.gov

In the realm of fine chemicals, copper catalysts are being developed for the selective oxidation of substrates like styrene to benzaldehyde. mdpi.com Advanced catalyst design, such as core-shell structures, can create tunable Cu⁺/Cu²⁺ interfaces that enhance selectivity and prevent over-oxidation of the desired product. mdpi.com The use of copper(I) iodide is also noted as a co-catalyst in palladium-catalyzed reactions, such as the insertion of terminal alkynes into iodocalixarenes, highlighting its role in cross-coupling chemistry. researchgate.net

The redox properties of copper are also harnessed in environmental catalysis, such as in the selective catalytic reduction of NOx by CO (CO-SCR). mdpi.com The development of materials like manganese-copper spinels leverages the Cu²⁺ + Mn³⁺ ⇌ Mn⁴⁺ + Cu⁺ redox couple to enhance catalytic performance. mdpi.com

Integration of this compound into Advanced Functional Inorganic Materials

The unique electronic and optical properties of copper iodide make it a highly attractive component for a new generation of functional inorganic materials. A primary driver of this research is the recognition of copper(I) iodide as one of the leading transparent p-type semiconductors, a class of materials that has historically been difficult to develop. This property is fundamental to its integration into transparent electronics, such as in the fabrication of transparent electrodes, a field where CuI was investigated as early as 1907.

Modern materials science has shifted from studying bulk CuI to creating sophisticated nanostructured forms and composites. For instance, the development of CuI-polypyrrole nanocomposites via a one-pot synthesis yields a hybrid material with electrochemical activity that could be useful for biosensor applications. mdpi.com The ability to control the size and distribution of CuI nanoparticles within the polymer matrix is key to tailoring the material's functional properties. mdpi.com

Furthermore, the chemistry has expanded to include complex copper iodide clusters, often stabilized by organic ligands, which exhibit fascinating photophysical behaviors like thermochromism and mechanochromism. These responsive properties are highly sought after for applications in sensors, smart windows, and security inks. The integration of this compound moieties into these advanced materials depends on sophisticated fabrication methods, ranging from solution-based spin coating to inkjet printing, to create high-quality thin films.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The study of this compound and its derivatives is inherently interdisciplinary, bridging the gap between fundamental chemistry, applied physics, and materials science. This convergence is essential for translating the unique molecular properties of these compounds into tangible technological applications.

A prime example of this interdisciplinary approach is the investigation of the luminescent properties of copper iodide clusters. Understanding the relationship between the atomic structure, including subtle changes in copper-copper distances, and the resulting luminescent behavior requires a combination of advanced synthetic chemistry, detailed spectroscopic techniques (physics), and theoretical modeling.

The intersection of materials science and medicine is another burgeoning area. Biodegradable copper-iodide clusters are being explored for cancer therapy. nih.gov These nanostructures can be designed to accumulate in tumor cells and, upon low-dose X-ray irradiation, release copper and iodine ions. nih.gov This process induces cell death by modulating mitochondrial function, generating oxidative stress, and damaging DNA, showcasing a sophisticated interplay of materials design, chemical biology, and radiotherapy (physics). nih.gov The development of such systems requires expertise in nanoparticle synthesis, surface functionalization for targeting, understanding of cellular biology, and the physics of radiation interaction with matter.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diiodocopper, and how do reaction conditions influence yield and purity?

- Methodology : this compound synthesis typically involves direct reaction of copper metal with iodine in anhydrous solvents (e.g., acetonitrile). To optimize yield, systematically vary parameters like temperature (50–100°C), iodine stoichiometry (1:1 to 1:2 molar ratio), and reaction time (2–24 hours). Monitor purity via X-ray diffraction (XRD) and elemental analysis . For reproducibility, ensure inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodology : Use XRD for crystal structure determination, Raman spectroscopy to confirm Cu–I vibrational modes (~200–300 cm⁻¹), and UV-Vis spectroscopy to study electronic transitions. Pair with X-ray photoelectron spectroscopy (XPS) to verify oxidation states (Cu⁺ and I⁻). Cross-reference data with computational simulations (DFT) for validation .

Q. How does this compound’s solubility in polar vs. nonpolar solvents affect its reactivity in cross-coupling reactions?

- Methodology : Conduct solubility tests in solvents like DMSO, THF, and toluene. Use nuclear magnetic resonance (NMR) to track ligand exchange dynamics. Correlate solubility with catalytic activity in Ullmann or Goldberg reactions by measuring reaction rates (e.g., via GC-MS) under identical conditions .

Advanced Research Questions

Q. What computational methods best predict this compound’s thermodynamic stability and ligand-binding energetics?

- Methodology : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (LANL2DZ for Cu/I). Calculate Gibbs free energy changes for ligand substitution reactions. Validate with experimental calorimetry data. Address discrepancies by adjusting solvation models (e.g., COSMO-RS) .

Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?

- Methodology : Perform meta-analysis of literature data (e.g., turnover numbers, substrate scope). Identify confounding variables like impurities (e.g., CuI₃ byproducts) or moisture sensitivity. Replicate key studies under controlled conditions, using in-situ IR to monitor intermediate species .

Q. What strategies mitigate this compound’s oxidative degradation in aerobic environments?

- Methodology : Test stabilizing ligands (e.g., phosphines, N-heterocyclic carbenes) via cyclic voltammetry to measure oxidation potentials. Compare shelf-life in argon vs. air using accelerated aging tests (40°C/75% RH). Characterize degradation products with mass spectrometry .

Q. How do crystallographic defects in this compound influence its electronic conductivity?

- Methodology : Synthesize single crystals via slow evaporation, introducing controlled defects (e.g., vacancies via non-stoichiometric ratios). Use scanning tunneling microscopy (STM) to map defect sites and four-probe resistivity measurements to correlate defects with conductivity .

Methodological Frameworks for Research Design

- PICOT Framework (Population, Intervention, Comparison, Outcome, Time):

- PEO Framework (Population, Exposure, Outcome):

Data Analysis and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.